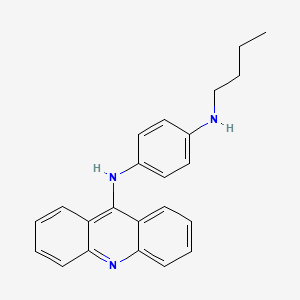![molecular formula C24H28N4O6S2 B13765348 N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1) CAS No. 53221-98-0](/img/structure/B13765348.png)
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acridine, ethanesulfonyl, and thiol groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethanesulfonyl group: This step typically involves the reaction of the acridine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the imino group: This involves the reaction of the sulfonylated acridine with an appropriate amine.
Addition of the ethanimidic acid group: This step requires the reaction of the imino compound with ethanimidic acid under controlled conditions.
Introduction of the trihydroxy-lambda~4~-sulfanyl group: This final step involves the reaction of the intermediate with a thiol reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves its interaction with specific molecular targets. The ethanesulfonyl group can interact with nucleophilic sites on proteins, leading to modifications that affect their function. The thiol group can form disulfide bonds with cysteine residues, altering protein structure and activity. Additionally, the acridine core can intercalate into DNA, potentially disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of thiadiazole derivatives.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
Uniqueness
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
属性
CAS 编号 |
53221-98-0 |
|---|---|
分子式 |
C24H28N4O6S2 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide;trihydroxy(methyl)-λ4-sulfane |
InChI |
InChI=1S/C23H22N4O3S.CH6O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23;1-5(2,3)4/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26);2-4H,1H3 |
InChI 键 |
JVXQWVJZCSPVGF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


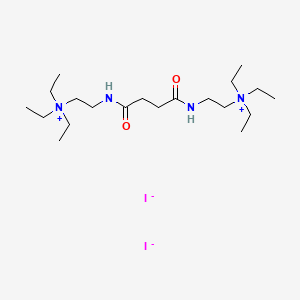
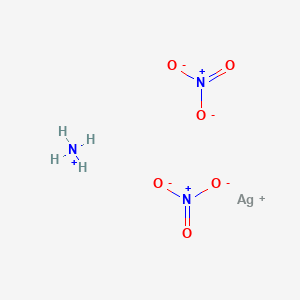

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
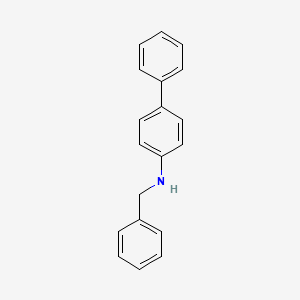

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
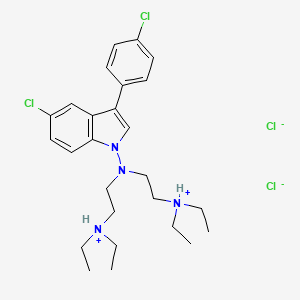

![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
